molecular formula C13H17NO4S B262857 1-Morpholino-2-tosylethanone

1-Morpholino-2-tosylethanone

Cat. No.: B262857
M. Wt: 283.35 g/mol
InChI Key: VNKAWTKRHIUZOW-UHFFFAOYSA-N
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Description

1-Morpholino-2-tosylethanone is a synthetic organic compound featuring a morpholine ring attached to a ketone backbone and a tosyl (p-toluenesulfonyl) group. The tosyl group enhances electrophilicity and serves as a leaving group in nucleophilic substitution reactions, making this compound valuable in pharmaceutical intermediate synthesis .

Properties

Molecular Formula

C13H17NO4S

Molecular Weight

283.35 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonyl-1-morpholin-4-ylethanone

InChI

InChI=1S/C13H17NO4S/c1-11-2-4-12(5-3-11)19(16,17)10-13(15)14-6-8-18-9-7-14/h2-5H,6-10H2,1H3

InChI Key

VNKAWTKRHIUZOW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCOCC2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCOCC2

solubility

42.5 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholino-Substituted Ethanones

1-Morpholino-2-phenylethan-1-one (Compound 15, )
  • Structure : Morpholine linked to a ketone with a phenyl substituent.
  • Physical Properties : Melting point (mp) 63–64°C; synthesized via coupling of phenylacetic acid and morpholine (89% yield).
  • Reactivity: Lacks the tosyl group, reducing its utility in substitution reactions compared to 1-Morpholino-2-tosylethanone.
  • Spectral Data : IR peaks at 1636 cm⁻¹ (C=O stretch) and 2855 cm⁻¹ (C-H) .
This compound (Hypothetical)
  • Structure: Tosyl group replaces the phenyl in 1-Morpholino-2-phenylethanone.
  • Expected Properties : Higher mp due to polar tosyl group; enhanced solubility in polar solvents.
  • Reactivity : Tosyl acts as a leaving group, enabling SN2 reactions or elimination pathways.

Tosyl-Containing Morpholino Derivatives

Morpholino(4-phenyl-5-tosyl-1H-pyrrol-3-yl)methanone (5c, )
  • Structure: Tosyl group attached to a pyrrole ring, with a morpholino-ketone moiety.
  • Physical Properties : mp 176–178°C; synthesized via [3+2] cycloaddition (60% yield).
  • Spectral Data : HRMS m/z 411.1370; distinct NMR signals for tosyl (δ 2.4 ppm for CH₃, δ 7.7 ppm for aromatic protons) .
  • Comparison: The pyrrole ring introduces steric hindrance, reducing reactivity compared to linear ethanone derivatives.

Cyclopropane-Based Morpholino Ketones

(2-(4-Methoxyphenoxy)-1-phenylcyclopropyl)(morpholino)methanone (15db, )
  • Structure: Morpholino-ketone fused to a cyclopropane ring with methoxyphenoxy and phenyl groups.
  • Physical Properties: mp 135.5–135.9°C; synthesized via phenol addition (66% yield).
  • Reactivity : Cyclopropane ring strain enhances reactivity in ring-opening reactions, differing from the tosyl group’s leaving-group behavior .

Data Table: Key Properties of Comparable Compounds

Compound Name Substituents Melting Point (°C) Yield (%) Key Reactivity Features Source
1-Morpholino-2-phenylethanone Phenyl 63–64 89 Low electrophilicity
Morpholino(5-tosyl-pyrrolyl)methanone Tosyl, pyrrole 176–178 60 Steric hindrance from pyrrole
15db (Cyclopropane derivative) Cyclopropane, methoxyphenoxy 135.5–135.9 66 Ring-opening reactions
This compound* Tosyl N/A (predicted >100) N/A Tosyl as leaving group Hypothetical

*Hypothetical compound inferred from structural analogs.

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